N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide
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Overview
Description
“N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects. These effects could include changes in gene expression, protein function, or cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.
Attachment of the ethyl linker: This can be done through alkylation reactions using ethyl halides.
Coupling with 3,4-diethoxybenzamide: The final step involves coupling the intermediate with 3,4-diethoxybenzamide under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other reducible groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide
- N-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide
- N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide
Uniqueness
The uniqueness of “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-diethoxybenzamide” lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of the 4-chlorophenyl group and the 3,4-diethoxybenzamide moiety can impart unique interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-3-30-20-11-7-17(15-21(20)31-4-2)23(29)25-13-14-27-22(28)12-10-19(26-27)16-5-8-18(24)9-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSMPPMMERMDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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